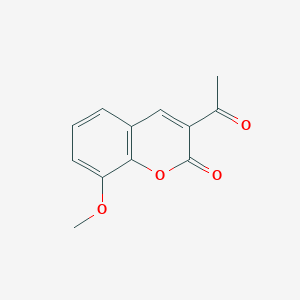

3-acétyl-8-méthoxy-2H-chromén-2-one

Vue d'ensemble

Description

3-acetyl-8-methoxy-2H-chromen-2-one, also known as 3-acetyl-8-methoxy-2H-chromen-2-one, is a natural product derived from the bark of the Indian tree Acacia catechu. It is a polyphenolic compound with a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. It has been studied for its potential to be used as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer’s disease.

Applications De Recherche Scientifique

Chimie médicinale

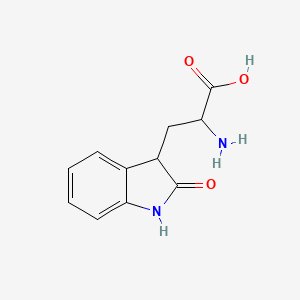

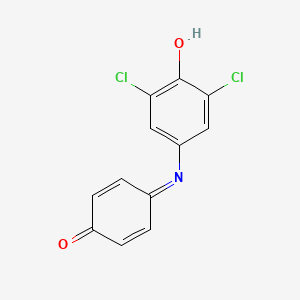

Les dérivés de 3-acétyl-8-méthoxy-2H-chromén-2-one sont importants en chimie médicinale en raison de leurs propriétés bioactives. Ils présentent une variété d'activités telles que les effets anti-VIH, anti-mutagènes, anticancéreux et antitumoraux {svg_1}. Ces composés sont synthétisés par des méthodes classiques telles que les réactions de Pechmann ou de Knoevenagel et des méthodes modernes telles que la cyclisation par métathèse ou la cyclisation des alkynoates {svg_2}.

Pharmacologie

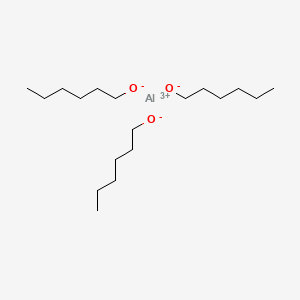

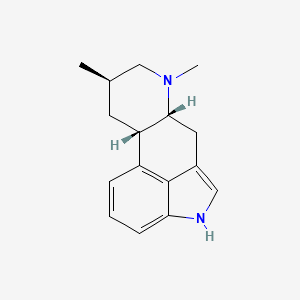

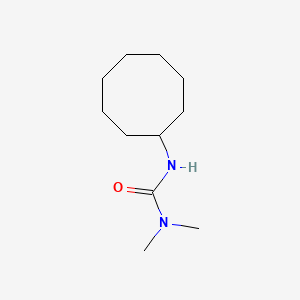

En pharmacologie, ces dérivés sont explorés pour leur potentiel thérapeutique. Ils ont été évalués pour leurs propriétés anti-inflammatoires et analgésiques, certaines études évaluant leurs effets ulcérogènes à des doses thérapeutiques {svg_3}. De plus, certains dérivés ont montré une activité antitumorale prometteuse contre le carcinome hépatique {svg_4}.

Science de l'environnement

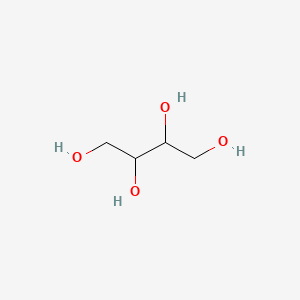

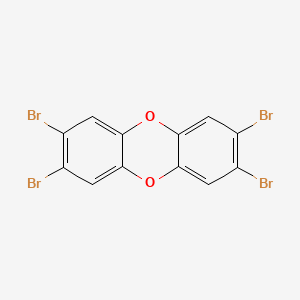

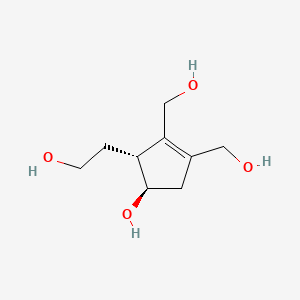

Les méthodes de synthèse de ces composés sont en cours de développement en mettant l'accent sur la chimie verte. Des méthodes de synthèse monotope, plus respectueuses de l'environnement, sont explorées pour réduire l'utilisation de substances dangereuses et minimiser les déchets {svg_5}.

Science des matériaux

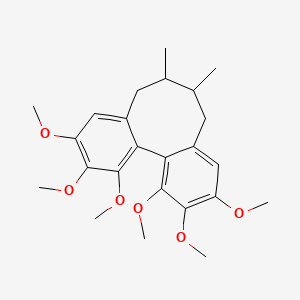

En science des matériaux, la structure cristalline et l'architecture supramoléculaire de ces composés présentent un intérêt. Leur capacité à former des feuilles et des couches moléculaires par liaison hydrogène et interactions π-π est importante pour développer de nouveaux matériaux avec des propriétés mécaniques et optiques spécifiques {svg_6}.

Biologie

Les applications biologiques des dérivés de this compound sont vastes. Ils sont associés à diverses activités biologiques, notamment les propriétés antivirales, antibactériennes, antimicrobiennes et antifongiques. Ces activités les rendent précieux dans l'étude des maladies infectieuses et le développement de nouveaux traitements {svg_7}.

Chimie

En chimie organique synthétique, ces dérivés sont des hétérocycles importants. Leur synthèse et l'étude de leurs réseaux cristallins contribuent à la compréhension des interactions intermoléculaires et à la conception de composés présentant les propriétés chimiques souhaitées {svg_8}.

Recherche biomédicale

Ces composés sont utilisés dans la recherche biomédicale en raison de leur importance biologique significative. Ils servent de composants clés dans le développement de nouveaux médicaments et sont utilisés dans divers tests pour étudier les processus biologiques et les mécanismes des maladies {svg_9}.

Applications industrielles

Les dérivés de coumarine, y compris le this compound, trouvent des applications dans des industries telles que les agents de blanchiment optiques, les photosensibilisateurs, les colorants fluorescents et laser, et les additifs dans les aliments, les parfums, les cosmétiques et les produits pharmaceutiques {svg_10}.

Mécanisme D'action

Target of Action

The primary targets of 3-acetyl-8-methoxy-2H-chromen-2-one are α-amylase and bacteria and fungi species . α-amylase is an enzyme that plays a crucial role in the digestion of starch, breaking it down into simple sugars for energy. The compound’s antimicrobial activity suggests that it may interact with key components of microbial cells, inhibiting their growth and proliferation.

Mode of Action

3-acetyl-8-methoxy-2H-chromen-2-one interacts with its targets through inhibition . In the case of α-amylase, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the breakdown of starch. For bacteria and fungi, the compound may interfere with essential cellular processes, leading to cell death.

Biochemical Pathways

carbohydrate metabolism . By inhibiting α-amylase, the compound could slow the breakdown of starch into glucose, potentially affecting energy production within cells .

Result of Action

The inhibition of α-amylase by 3-acetyl-8-methoxy-2H-chromen-2-one could lead to a decrease in the rate of starch digestion, potentially impacting blood glucose levels . Its antimicrobial activity suggests that it could be effective in treating infections caused by certain bacteria and fungi .

Analyse Biochimique

Biochemical Properties

3-Acetyl-8-methoxy-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 3-acetyl-8-methoxy-2H-chromen-2-one has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

3-Acetyl-8-methoxy-2H-chromen-2-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, it can modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and cell survival. Additionally, 3-acetyl-8-methoxy-2H-chromen-2-one can impact gene expression by acting as a transcriptional regulator, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-acetyl-8-methoxy-2H-chromen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, 3-acetyl-8-methoxy-2H-chromen-2-one has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-acetyl-8-methoxy-2H-chromen-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-acetyl-8-methoxy-2H-chromen-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which may be due to cumulative effects on enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-acetyl-8-methoxy-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range . Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-Acetyl-8-methoxy-2H-chromen-2-one is involved in various metabolic pathways, including those related to xenobiotic metabolism and oxidative stress responses . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of harmful compounds and the maintenance of cellular redox balance . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-acetyl-8-methoxy-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 3-acetyl-8-methoxy-2H-chromen-2-one within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-acetyl-8-methoxy-2H-chromen-2-one is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .

Propriétés

IUPAC Name |

3-acetyl-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLMMBZCXTXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280849 | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5452-39-1 | |

| Record name | NSC18921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-acetyl-8-methoxy-2H-chromen-2-one?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention key structural features. The compound is a derivative of 2H-chromen-2-one, also known as coumarin, with an acetyl group at the 3-position and a methoxy group at the 8-position.

Q2: What is known about the polymorphic forms of 3-acetyl-8-methoxy-2H-chromen-2-one?

A2: Research indicates that 3-acetyl-8-methoxy-2H-chromen-2-one exists in at least two polymorphic forms []. These forms differ in their crystal structures. One form exhibits a helical supramolecular architecture stabilized by hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions []. Understanding polymorphism is crucial in pharmaceutical science as it can affect a compound's solubility, stability, and bioavailability.

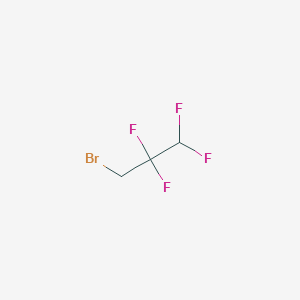

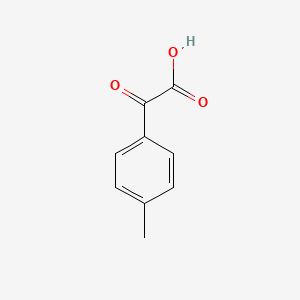

Q3: How is 3-acetyl-8-methoxy-2H-chromen-2-one used in the synthesis of novel compounds?

A3: The compound serves as a versatile building block in organic synthesis. One study describes its use in synthesizing N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives []. This involved α-bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea and subsequent reaction with various acid chlorides. This highlights the compound's potential as a precursor for developing new pharmaceutical agents.

Q4: What biological activities have been investigated for derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one?

A4: Researchers have synthesized and evaluated novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives for their potential antimicrobial, antifungal, and antimalarial activities []. This suggests that modifying the 3-acetyl-8-methoxy-2H-chromen-2-one structure could lead to compounds with promising therapeutic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)